molecular formula C8H10O2 B1589295 5-Methoxy-2-methylphenol CAS No. 20734-74-1

5-Methoxy-2-methylphenol

Cat. No. B1589295
CAS RN: 20734-74-1
M. Wt: 138.16 g/mol
InChI Key: QXIOWYFFTWXSHE-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylphenol, also known as 5-methoxy-2-methylphenol, is an aromatic phenolic compound found in a number of natural sources such as red wine, black tea and coffee. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. 5-Methoxy-2-methylphenol is a monohydric phenol with a molecular formula of C7H8O2. It has a melting point of 80-82°C and a boiling point of 251-253°C. The compound is a white crystalline solid with a faint odor.

Scientific Research Applications

“5-Methoxy-2-methylphenol” is a type of cresol . Cresols are a group of aromatic organic compounds which are widely used in various fields. Here are some potential applications:

  • Herbicides : Cresols can be chlorinated and etherified to produce commercially important herbicides, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA) .
  • Pharmaceuticals : Cresols can undergo Kolbe–Schmitt carboxylation to produce cresotinic acid, which is a pharmaceutical intermediate .
  • Production of Other Chemicals : Cresols are widely used intermediates in the production of other chemicals .
  • Antiseptics : Derivatives of cresols, such as Amylmetacresol, are used as antiseptics .
  • Nitration : Cresols can be nitrated to produce dinitrocresol, another popular herbicide .

properties

IUPAC Name

5-methoxy-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-3-4-7(10-2)5-8(6)9/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIOWYFFTWXSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449507
Record name 5-methoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-methylphenol

CAS RN

20734-74-1
Record name 5-Methoxy-2-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020734741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-methoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-2-METHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF9UJ4G65C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 2-methyl-5-(methyloxy)aniline (Intermediate 11, 6.0 g) in H2SO4 (5 M, 20 mL) was added portionwise NaNO2 (3.4 g, 49.3 mmol) at 0-5° C. The mixture was stirred at 50° C. for 1 hour and extracted with ethyl acetate (4 times 30 mL). The combined ethyl acetate layers were dried over sodium sulphate and concentrated under vacuum to give a residue, which was purified by column chromatography on silica gel (with EtOAc:PE=1:20 as eluents) to afford the title compound as a solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Hydroxy-4-methoxy-benzaldehyde (3 g, 19.7 mmol), ammonium formate (6.2 g, 99 mmol) and palladium/carbon (900 mg @ 10%) were added to 26 ml glacial acetic acid and heated at 110° C. for 1 h. The reaction was cooled, filtered, and diluted with water (100 ml). The crude product was extracted with chloroform (3×50 ml), washed with water, brine, and dried over anhydrous sodium sulfate. The resulting solution was concentrated and used for the next step without further purification. MS m/z 139 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
900 mg
Type
catalyst
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 10.0 g (65.8 mmoles) of 2-hydroxy-4-methoxybenzaldehyde in 50 mL of HOAc and 50 mL of concentrated HCl, was added 17.2 g (263.2 mg atoms) of powdered zinc. The mixture was heated one hour at 85-90° C. and then extracted three times between EtOAc and saturtated NaCl solution. The organic layer was washed with saturated NaHCO3, dried over Na2SO4, and evaporated under vacuum. The crude product was purified via silica gel flash chromatography (0 to 20% EtOAc in hexane), giving 2.0 g (22.0%) of 3-hydroxy-4-methylanisole as an oil which crystallized on standing, melting at 34-35° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
17.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 2-hydroxy-4-methoxy-benzaldehyde (5.00 g, 32.86 mmol) and palladium under carbon (10%) (3.50 g, 3.28 mmol) in ethanol (32 mL) and acetic acid (3 mL) is stirred under 60 psi of hydrogen. After stirring overnight, the mixture is filtered off through Celite and washed with methanol. The mixture is concentrated under reduced pressure, and purified by flash chromatography by eluting with hexane:ethyl acetate 2:1 to afford the title compound (3.96 g, 87%). Rf=0.58 (hexane:ethyl acetate 2:1). δ1HNMR (300 MHz, CDCl3): 2.18 (s, 3H), 3.75 (s, 3H), 6.42 (m, 2H), 7.00(d, 1H, J=8.9 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-2-methylphenol
Reactant of Route 2
5-Methoxy-2-methylphenol
Reactant of Route 3
5-Methoxy-2-methylphenol
Reactant of Route 4
5-Methoxy-2-methylphenol
Reactant of Route 5
5-Methoxy-2-methylphenol
Reactant of Route 6
Reactant of Route 6
5-Methoxy-2-methylphenol

Citations

For This Compound
13
Citations
K Kakiuchi, M Ue, B Yamaguchi, A Nishimoto… - Bulletin of the Chemical …, 1991 - journal.csj.jp
… On the other hand, 3-methoxy-4-methyl-, 3-methoxy-5-methyl-, and 5methoxy-2-methylphenol underwent transposition of the methyl group to give equilibrium mixtures of the three …
Number of citations: 10 www.journal.csj.jp
K Kakiuchi, M Ue, B Yamaguchi, A Nishimoto, Y Tobe - jlc.jst.go.jp
… On the other hand, 3-methoxy-4-methyl-, 3-methoxy-5-methyl-, and 5methoxy-2-methylphenol underwent transposition of the methyl group to give equilibrium mixtures of the three …
Number of citations: 0 jlc.jst.go.jp
A Muhammad, HM Sirat - Natural product communications, 2013 - journals.sagepub.com
… Based on these spectroscopic data, the 1,2dihydrostilbene (1) was identified as 4-(2′-hydroxyphenethyl)-5methoxy-2-methylphenol. This identification was supported by the HREIMS …
Number of citations: 13 journals.sagepub.com
JK Clark, PS Jones, R Palin, G Rosair, M Weston - Tetrahedron, 2008 - Elsevier
… Mitsunobu coupling13, 13(a), 13(b), 13(c) involving S N 2 inversion of the stereocentre of the alcohol 5 with 5-methoxy-2-methylphenol 20 4 gave only 40% of the desired phenyl ether 2 …
Number of citations: 7 www.sciencedirect.com
M Uyanik, T Mutsuga, K Ishihara - … Chemie International Edition, 2017 - Wiley Online Library
… Oxidation of 5-methoxy-2-methylphenol (2 c) proceeded smoothly, however, the cyclodimerization process required high temperatures for the reaction to go to completion. The …
Number of citations: 54 onlinelibrary.wiley.com
RV Kale, PR Thorat - International Journal of Advanced Research, 2014 - academia.edu
Azo dyes represent a major group of dyes causing environmental concern because of their color, biorecalcitrance and potential toxicity to animal and human (Levine, 1991). Natural and …
Number of citations: 6 www.academia.edu
SJ Barlow - 1989 - search.proquest.com
Chapter One introduces the work, and explains what has been learned from previous work on the nucleophilic substitution of chlorine in 2-acyl-3-chloro-1, 4-benzoquinones by …
Number of citations: 0 search.proquest.com
T MUTSUGA - (No Title), 2017 - nagoya.repo.nii.ac.jp
The oxidation reaction is one of the most widely used transformations in synthetic organic chemistry. Traditionally, toxic heavy metal oxidants or precious transition metal-based catalysts …
Number of citations: 5 nagoya.repo.nii.ac.jp
R Palin, A Bom, JK Clark, L Evans, H Feilden… - Bioorganic & medicinal …, 2007 - Elsevier
… Diethyl azodicarboxylate (0.475 mL, 3.00 mmol) was added to a magnetically stirred solution of 5-methoxy-2-methylphenol (0.413 g, 3.00 mmol), 5 (0.342 g, 2.50 mmol) and …
Number of citations: 25 www.sciencedirect.com
MA Binkley - 2011 - search.proquest.com
… previously published procedures claiming success,34 oxidizing pmethyl anisole with antimony pentafluoride or ceric ammonium nitrate failed to produce 5methoxy-2-methylphenol 28 (…
Number of citations: 3 search.proquest.com

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